molecular formula C10H14N2 B14646177 (1Z)-N,N'-Dimethyl(phenyl)ethanimidamide CAS No. 52066-17-8

(1Z)-N,N'-Dimethyl(phenyl)ethanimidamide

Cat. No.: B14646177
CAS No.: 52066-17-8
M. Wt: 162.23 g/mol
InChI Key: XCSUORFQYDEOHR-UHFFFAOYSA-N
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Description

(1Z)-N,N'-Dimethyl(phenyl)ethanimidamide is an ethanimidamide derivative characterized by a phenyl group substituted at the ethanimidamide core and two methyl groups at the terminal nitrogen atoms. Ethanimidamides are known for their resonance stabilization and ability to participate in hydrogen bonding, influencing their reactivity and biological interactions .

Properties

CAS No.

52066-17-8

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N,N'-dimethyl-2-phenylethanimidamide

InChI

InChI=1S/C10H14N2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,12)

InChI Key

XCSUORFQYDEOHR-UHFFFAOYSA-N

Canonical SMILES

CNC(=NC)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with aniline under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods: Industrial production of (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Types of Reactions:

    Oxidation: (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines.

Scientific Research Applications

(1Z)-N,N’-Dimethyl(phenyl)ethanimidamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares (1Z)-N,N'-Dimethyl(phenyl)ethanimidamide with key analogues, emphasizing structural differences and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility/Stability Key Applications References
This compound Phenyl, N,N'-dimethyl C₁₀H₁₃N₂* ~161.2 (estimated) Likely low water solubility Synthetic intermediate; potential pharmacological applications
(1Z)-N'-Hydroxy-2-(1-methylbenzimidazol-2-yl)ethanimidamide Benzimidazole, N'-hydroxy C₁₁H₁₃N₃O 227.25 Enhanced H-bonding; moderate solubility in polar solvents Antimicrobial, anticancer activities
N-[[3-(Aminomethyl)phenyl]methyl]ethanimidamide dihydrochloride (1400 W) Aminomethylphenyl, dihydrochloride C₁₀H₁₆Cl₂N₄ 287.17 High water solubility (salt form) Nitric oxide synthase inhibitor; anti-inflammatory
(1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide Methylthio, N'-hydroxy C₃H₈N₂OS 117.17 Soluble in ethanol/DMF; poor in water Intermediate for antibiotics, antitumor drugs
Z-N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide Benzothiazolyl, N,N-dimethyl C₁₀H₁₁N₃S 205.28 Requires DFT studies for stability Model for computational reactivity studies

*Estimated based on structural similarity to (naphthyl variant: C₁₄H₁₆N₂, 212.3 g/mol).

Key Observations:
  • Substituent Effects on Solubility : The dihydrochloride salt form of 1400 W significantly enhances water solubility compared to the neutral dimethylphenyl variant . Hydroxy groups (e.g., in ) improve polar interactions, whereas methylthio groups () favor organic solvents.
  • Electron Delocalization : Benzimidazole-containing analogues () exhibit strong resonance stabilization, which may enhance stability in biological environments.

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